molecular formula C11H16O2 B13995946 4H-3a,6-Methanobenzofuran-2(3H)-one, tetrahydro-8,8-dimethyl- CAS No. 39668-62-7

4H-3a,6-Methanobenzofuran-2(3H)-one, tetrahydro-8,8-dimethyl-

Cat. No.: B13995946
CAS No.: 39668-62-7
M. Wt: 180.24 g/mol
InChI Key: FJRJQACZNTVQCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-3a,6-Methanobenzofuran-2(3H)-one, tetrahydro-8,8-dimethyl- is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a benzofuran core and tetrahydro-8,8-dimethyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-3a,6-Methanobenzofuran-2(3H)-one, tetrahydro-8,8-dimethyl- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Starting from simpler aromatic compounds, cyclization reactions can form the benzofuran core.

    Substitution Reactions: Introduction of the tetrahydro-8,8-dimethyl groups through substitution reactions using appropriate reagents and catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to carry out the cyclization and substitution reactions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Quality Control: Ensuring the purity and quality of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

4H-3a,6-Methanobenzofuran-2(3H)-one, tetrahydro-8,8-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Various catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) can be used to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4H-3a,6-Methanobenzofuran-2(3H)-one, tetrahydro-8,8-dimethyl- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4H-3a,6-Methanobenzofuran-2(3H)-one, tetrahydro-8,8-dimethyl- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.

    Tetrahydrofuran Derivatives: Compounds with tetrahydrofuran rings and various substituents.

    Dimethyl Substituted Compounds: Compounds with similar dimethyl substituents but different core structures.

Uniqueness

4H-3a,6-Methanobenzofuran-2(3H)-one, tetrahydro-8,8-dimethyl- is unique due to its specific combination of a benzofuran core and tetrahydro-8,8-dimethyl substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

39668-62-7

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

10,10-dimethyl-4-oxatricyclo[5.2.1.01,5]decan-3-one

InChI

InChI=1S/C11H16O2/c1-10(2)7-3-4-11(10)6-9(12)13-8(11)5-7/h7-8H,3-6H2,1-2H3

InChI Key

FJRJQACZNTVQCN-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC13CC(=O)OC3C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.